2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine
Description
Properties
CAS No. |
151965-25-2 |
|---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(2-methylphenyl)-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C11H14N2/c1-9-5-2-3-6-10(9)11-12-7-4-8-13-11/h2-3,5-6H,4,7-8H2,1H3,(H,12,13) |
InChI Key |
IBMORBPPFOVJSM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NCCCN2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NCCCN2 |
Synonyms |
Pyrimidine, 1,4,5,6-tetrahydro-2-(2-methylphenyl)- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,4,5,6-tetrahydropyrimidines exhibit notable antimicrobial properties. For instance, a study synthesized several tetrahydropyrimidine derivatives and evaluated their effectiveness against various bacterial strains. Among these derivatives, compounds containing the o-tolyl group demonstrated significant activity against Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus.
- Case Study : In one study, benzyl-6-methyl-2-thioxo-4-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate showed high bactericidal activity against E. coli, effectively reducing bacterial counts in a dilution series .
| Compound Name | Structure | Antimicrobial Activity | Bacterial Strains Tested |
|---|---|---|---|
| Benzyl-6-methyl-2-thioxo-4-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Structure | High | E. coli, S. aureus |
| Ethyl-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Structure | Moderate | E. coli, S. aureus |
Cytotoxic Properties
The cytotoxic potential of 2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine derivatives has been investigated in various cancer cell lines. A series of studies have shown that these compounds can selectively induce apoptosis in cancer cells while exhibiting low toxicity to normal cells.
- Case Study : A recent investigation assessed the cytotoxic effects of synthesized tetrahydropyrimidines on HeLa and MCF-7 cell lines. Compounds with the o-tolyl substitution exhibited significant cytotoxicity compared to standard chemotherapeutic agents. Specifically, one derivative showed an IC50 value comparable to established anticancer drugs .
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 4e | HeLa | 15 | Induction of apoptosis |
| Compound 4k | MCF-7 | 12 | Cell cycle arrest |
Anti-HIV Activity
The anti-HIV potential of tetrahydropyrimidine derivatives has also been explored extensively. These compounds have shown promise as inhibitors of HIV replication.
- Case Study : In a study evaluating anti-HIV activity, certain tetrahydropyrimidine derivatives demonstrated significant inhibition of HIV-1 replication in vitro. Compounds with specific substitutions at the C-4 position were particularly effective .
| Compound Name | HIV Strain Tested | Inhibition (%) |
|---|---|---|
| Compound 4l | HIV-1 | 85 |
| Compound 4a | HIV-1 | 78 |
Chemical Reactions Analysis
Acylation Reactions
The secondary amines in the tetrahydropyrimidine ring undergo acylation with acyl chlorides or anhydrides. For example:
-
Reaction with acetyl chloride : Forms N-acetyl derivatives under mild alkaline conditions (e.g., triethylamine in dichloromethane) .
-
Reagents : Acyl chlorides (e.g., benzoyl chloride), anhydrides (e.g., acetic anhydride).
Key Data :
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| AcCl, Et₃N, CH₂Cl₂, 0°C | 2-(o-Tolyl)-1-acetyl-1,4,5,6-tetrahydropyrimidine | 78% |
Multicomponent Cyclocondensation (Biginelli-Type Reactions)
The compound participates in three-component Biginelli reactions to form functionalized tetrahydropyrimidine derivatives. A representative synthesis involves:
-
Reactants : 2-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine, thiourea, and substituted aldehydes.
Example Reaction :
textThis compound + 4-methylbenzaldehyde + thiourea → Ethyl-6-methyl-2-thioxo-4-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Conditions : 65°C, 4 hours, ethyl acetate solvent .
Spectral Data :
Ring-Opening and Functionalization
The tetrahydropyrimidine ring undergoes ring-opening reactions with electrophilic agents:
-
Epoxide addition : Reaction with epoxibutan yields open-chain intermediates, which can cyclize into fused heterocycles .
Table : Ring-Opening Reactions
| Reagent | Product | Application |
|---|---|---|
| Epoxibutan | Ethyl 3-(2-hydroxybutyl)-6-methyl-2-thioxo-4-(o-tolyl)tetrahydropyrimidine-5-carboxylate | Antimicrobial agents |
Nucleophilic Substitution
The nitrogen atoms act as nucleophiles in alkylation and arylation reactions:
-
Methylation : With methyl iodide in DMF, yielding N-methyl derivatives .
-
Benzylation : Benzyl bromide in the presence of K₂CO₃ forms N-benzyl analogs .
Reactivity Trend :
The o-tolyl group sterically hinders substitution at the adjacent nitrogen, favoring reactions at the less hindered site .
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ oxidizes the tetrahydropyrimidine ring to a fully aromatic pyrimidine system .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the ring, forming decahydropyrimidine derivatives .
Antimicrobial Activity of Derivatives
Derivatives like benzyl-6-methyl-2-thioxo-4-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit potent antimicrobial effects:
| Microbe | MIC (µg/mL) | Exposure Time | Source |
|---|---|---|---|
| E. coli | 1:800 | 40 min | |
| S. aureus | 1:400 | 60 min |
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura reactions enable aryl functionalization:
Comparison with Similar Compounds
Key Observations:
- Aromatic vs.
- Quaternary Nitrogen : 1-Methylation in Morantel and Pyrantel enhances nicotinic receptor affinity by mimicking acetylcholine’s trimethylammonium group .
Pharmacological Activity
Neuromuscular Blocking Agents
- Monosubstituted Derivatives: 1- or 2-substituted tetrahydropyrimidines (e.g., 1-p-nitrophenylethyl-2-benzyl derivatives) exhibit depolarizing neuromuscular blockade, causing sustained muscle contraction. Pretreatment with SKF525A (a cytochrome P450 inhibitor) increases their toxicity in mice, suggesting metabolic activation .
- Disubstituted Derivatives: 1,2-Disubstituted analogs (e.g., Tolazoline-like compounds) show non-depolarizing activity, competitively inhibiting acetylcholine receptors .
Anti-Inflammatory and Antimicrobial Activity
- N-(4-Chlorophenyl)-tetrahydropyrimidine-2-carboxamide : Suppresses inflammatory response by 46.7% via COX-1/2 inhibition, validated by molecular docking (R$^2$ > 0.83) .
- 1,4,5,6-Tetrahydropyrimidine-6-one derivatives : Exhibit enzyme inhibitory and antimicrobial effects, though 2-(o-Tolyl) derivatives lack direct evidence for these roles .
Preparation Methods
Reaction Mechanism and Key Steps
The most widely documented method involves the cyclization of N-aryl-N’-formyl-1,3-propanediamines using trimethylsilyl polyphosphate (PPSE) as a dehydrating agent. The process proceeds as follows:
-
Precursor Preparation : N-(o-Tolyl)-N’-formyl-1,3-propanediamine is synthesized by formylating N-(o-tolyl)-1,3-propanediamine.
-
Cyclization : The formylated diamine undergoes intramolecular cyclization in the presence of PPSE, which facilitates both dehydration and ring closure.
-
Workup : The reaction mixture is extracted, neutralized, and purified via flash chromatography to isolate the target compound.
Critical Reaction Conditions:
Performance Data
| Parameter | Value |
|---|---|
| Yield | 87% |
| Purity (post-purification) | >95% |
| Key Byproducts | Unreacted starting material, hydrolysis products |
Advantages :
-
High efficiency under mild conditions.
-
PPSE’s aprotic nature minimizes hydrolysis of the labile tetrahydropyrimidine core.
Limitations :
-
Sensitivity to moisture during workup.
-
Requires careful control of reaction time to avoid decomposition.
Alternative Approaches and Comparative Analysis
Dehydrogenation of Hexahydropyrimidines
While less common for the base compound, dehydrogenation of 1-aryl-hexahydropyrimidines using agents like N-bromosuccinimide (NBS) has been explored for related salts. This method is unsuitable for 2-(o-tolyl)-1,4,5,6-tetrahydropyrimidine due to:
-
Structural Requirements : Hexahydropyrimidine precursors necessitate bulky substituents for stability.
-
Side Reactions : Over-oxidation risks degrading the ortho-tolyl group.
Biginelli Reaction Adaptations
The classic Biginelli reaction (involving urea, aldehydes, and β-keto esters) has been modified for tetrahydropyrimidine derivatives. However, its applicability to this compound remains unverified due to:
-
Substituent Compatibility : The ortho-tolyl group’s steric hindrance complicates cyclization.
-
Yield Concerns : Competing pathways often dominate, reducing selectivity.
Optimization Strategies for Industrial Scalability
Solvent and Catalyst Selection
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-aryl-1,4,5,6-tetrahydropyrimidine derivatives?
The synthesis typically involves cyclization reactions starting from substituted diamines or aminoesters. For example:
- Cyclocondensation : 1,3-Diamines react with carbonyl equivalents (e.g., CS₂) to form the tetrahydropyrimidine core, followed by alkylation or arylation at the 2-position (e.g., using aryl halides) .
- One-pot tandem reactions : In some cases, 2-methyl derivatives are synthesized via reactions with 1,3-diacid chlorides, which could be adapted for o-tolyl substitution by modifying the electrophile .
- Optimization : Solvent choice (e.g., HMPA or solvent-free conditions) and temperature (150–170°C) are critical for yield and regioselectivity .
Basic: What spectroscopic techniques are used to characterize 2-(o-tolyl)-1,4,5,6-tetrahydropyrimidine and confirm its structure?
Key methods include:
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., o-tolyl protons at δ 2.15–2.24 ppm and aromatic protons in δ 6.5–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- IR spectroscopy : Detects functional groups (e.g., N–H stretches at ~3500 cm⁻¹ and C=N vibrations at ~1685 cm⁻¹) .
Advanced: How can researchers resolve contradictions in thermodynamic data for 1,4,5,6-tetrahydropyrimidine derivatives?
Thermodynamic properties like ideal-gas enthalpies of formation are challenging due to missing group-additivity parameters. Strategies include:
- Comparative analysis : Use known enthalpies of structurally similar compounds (e.g., pyrimidines or saturated heterocycles) as reference points .
- Computational modeling : Apply density functional theory (DFT) to estimate missing parameters when experimental data are unavailable .
- Validation : Cross-check results with calorimetric measurements or reaction equilibrium studies .
Advanced: What pharmacological activities have been reported for tetrahydropyrimidine derivatives, and how are they evaluated?
- Antihypertensive activity : Derivatives like OT-24 (E/Z isomers) are tested via in vitro receptor binding assays (e.g., angiotensin-converting enzyme inhibition) and in vivo blood pressure monitoring in rodent models .
- Antibacterial screening : MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains, coupled with structural optimization (e.g., introducing halogen substituents) .
- Nicotinic receptor modulation : Electrophysiological assays (e.g., patch-clamp) assess interactions with neuronal receptors using compounds like morantel and pyrantel as benchmarks .
Advanced: How can reaction conditions be optimized for annelation reactions involving 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine?
- Solvent selection : Polar aprotic solvents (e.g., HMPA) enhance reactivity at 150°C, while solvent-free conditions at 170°C reduce side reactions .
- Substrate scope : Aminoesters and aminonitriles with electron-withdrawing groups improve cyclization efficiency .
- Kinetic monitoring : Use TLC or in situ FT-IR to track intermediate formation and adjust reaction times (typically 4–8 hours) .
Advanced: How do researchers address discrepancies in regioselectivity during N-alkylation of tetrahydropyrimidines?
- Steric/electronic control : Bulky substituents (e.g., o-tolyl) favor alkylation at less hindered nitrogen sites. Electronic effects are probed via Hammett plots .
- Catalytic additives : Phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) enhance selectivity in polar solvents .
- Isolation of intermediates : Characterize mono- vs. di-alkylated products using preparative HPLC or column chromatography .
Advanced: What strategies are used to evaluate the biological activity of novel tetrahydropyrimidine analogs?
- In vitro screening :
- In vivo models :
Advanced: How can NMR data inconsistencies in stereochemical assignments of tetrahydropyrimidine derivatives be resolved?
- NOE experiments : Irradiation of specific protons (e.g., o-tolyl methyl groups) to confirm spatial proximity .
- Chiral chromatography : Separate enantiomers using columns like Chiralpak AD-H and compare retention times with racemic mixtures .
- X-ray crystallography : Definitive structural confirmation, though limited by crystal quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
